molecular formula C3H10N2O B1313418 3-Hydrazinylpropan-1-ol CAS No. 40440-12-8

3-Hydrazinylpropan-1-ol

Cat. No. B1313418
CAS RN: 40440-12-8
M. Wt: 90.12 g/mol
InChI Key: WMRXHQRDCIXTCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data. These properties can often be found in chemical databases .

Scientific Research Applications

Synthesis of 3-Aryl and 3-Alkyl Indolizines

Scientific Field

Organic & Biomolecular Chemistry

Application Summary

3-Hydrazinylpropan-1-ol is used in the synthesis of 3-aryl and 3-alkyl indolizines, which are important heterocyclic compounds with numerous applications in biology, medicine, and materials .

Experimental Procedure

The synthesis involves a transition-metal-free synthetic route using electron-deficient alkenes, pyridines, and primary halogenated hydrocarbons. The key step of this method is the oxidative dehydrogenative aromatization of a tetrahydroindolizine intermediate .

Results

The advantages of this protocol are its use of easily available and low-cost starting materials, the transition-metal-free conditions, and its ready scalability .

Selective Hydrogenation of 3-Hexyn-1-ol

Scientific Field

Catalysis

Application Summary

3-Hydrazinylpropan-1-ol is used in the catalyzed selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol, a very important fragrance with an herbaceous note .

Experimental Procedure

The process involves the preparation of mono- and bi-metallic heterogeneous catalysts with low Pd and Cu contents on alumina. Many reaction parameters were studied, including substrate/catalyst molar ratio, the effect of time and temperature, introduction of some additives to the reaction mixture, and the nature of the solvent .

Results

The results show that it is possible to control the reaction outcome to obtain the target (Z)-alkenol using different experimental conditions. The best result, as an appropriate compromise between conversion and selectivity, may be obtained by working with a very high substrate/catalyst molar ratio (>6000/1), with one type of Pd catalyst, in a short time (about 150 min) at 60 °C .

Hydrogels for Targeted Drug Delivery

Scientific Field

Pharmaceutical Biotechnology

Application Summary

3-Hydrazinylpropan-1-ol can be used in the creation of hydrogels, which are hydrophilic polymeric networks capable of imbibing large volumes of water. These hydrogels can be manipulated for targeted drug delivery applications .

Experimental Procedure

Hydrogels can be molded into various physical forms such as nanoparticles, microparticles, slabs, films, and coatings. Their porosity and compatibility with aqueous environments make them highly attractive bio-compatible drug delivery vehicles .

Results

Hydrogels have shown promise as delivery vehicles of therapeutic molecules in several disease conditions, including cancer and diabetes. They offer great controlled drug release features and protect labile drugs from degradation .

Psychological Research

Scientific Field

Psychology

Application Summary

While not a direct application of 3-Hydrazinylpropan-1-ol, the principles of scientific inquiry used in its study can be applied to psychological research. This includes seeking conceptual understanding, posing empirically testable and refutable hypotheses, designing studies that can rule out competing counterhypotheses, and using observational methods linked to theory .

Experimental Procedure

The procedure involves the use of well-codified observation methods and rigorous designs, and subjecting findings to peer review .

Results

The results of such research can inform our understanding of human behavior and contribute to the development of solutions to everyday problems .

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the current state of research on the compound and where it could go in the future .

properties

IUPAC Name

3-hydrazinylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O/c4-5-2-1-3-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRXHQRDCIXTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512338
Record name 3-Hydrazinylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinylpropan-1-ol

CAS RN

40440-12-8
Record name 3-Hydrazinylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PC Trippier, R Benmohamed, DR Kirsch… - Bioorganic & medicinal …, 2012 - Elsevier
… To support this hypothesis, the hydroxypropyl-substituted compound (5g) was synthesized from known 3-hydrazinylpropan-1-ol. The corresponding hydrogen bonding in 5g would lead …
Number of citations: 17 www.sciencedirect.com
RE Khidre, HA Mohamed… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
Published data on the methods of preparation of pyrazolopyrazoles are summarized and described systematically. The title compounds are subdivided according to the position of …
Number of citations: 20 journals.tubitak.gov.tr

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